4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile

Description

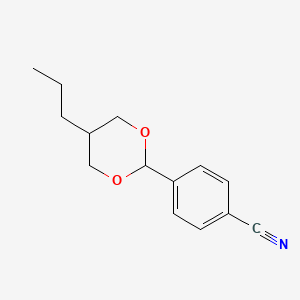

The compound 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423) is a notable molecule within the field of organic chemistry, integrating two key functional motifs: a nitrile-substituted benzene (B151609) ring and a 1,3-dioxane (B1201747) heterocyclic system. This unique combination of a benzonitrile (B105546) unit, known for its electronic properties, and a cyclic acetal (B89532), which imparts specific stereochemical and conformational characteristics, makes it a subject of significant interest in both chemical synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-propyl-1,3-dioxan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-12-9-16-14(17-10-12)13-6-4-11(8-15)5-7-13/h4-7,12,14H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPFCPRCGONDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(OC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50887782, DTXSID901001145 | |

| Record name | Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80285-16-1, 74240-64-5 | |

| Record name | 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80285-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074240645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080285161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(5-propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5-propyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 5 Propyl 1,3 Dioxan 2 Yl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-(5-propyl-1,3-dioxan-2-yl)benzonitrile (B1618423) identifies two primary disconnections. The most apparent disconnection is at the acetal (B89532) carbon of the 1,3-dioxane (B1201747) ring. This C-O bond cleavage reveals 4-formylbenzonitrile and 2-propylpropane-1,3-diol (B1277289) as the key precursors. This approach is synthetically viable as it relies on the well-established acid-catalyzed condensation reaction between an aldehyde and a 1,3-diol.

A second set of disconnections focuses on the formation of the C-C bond between the phenyl ring and the cyano group, or the phenyl ring and the dioxane moiety. For instance, a C-C disconnection between the cyanophenyl group and the dioxane ring suggests a coupling reaction, such as a Suzuki or Negishi coupling. This would involve a precursor like a halo-substituted phenyl-1,3-dioxane and a suitable organometallic reagent bearing the cyano group, or vice versa. This approach offers flexibility in the synthesis, allowing for the late-stage introduction of the benzonitrile (B105546) functionality.

Approaches to the 1,3-Dioxane Moiety

The formation of the 1,3-dioxane ring is a critical step in the synthesis of the target molecule. The most common and direct method involves the condensation of a 1,3-diol with an aldehyde.

Acid-Catalyzed Condensation Reactions of 2-Propylpropane-1,3-diol with 4-Formylbenzonitrile or its Precursors

The principal method for constructing the 1,3-dioxane ring of this compound is the acid-catalyzed reaction between 2-propylpropane-1,3-diol and 4-formylbenzonitrile. This reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609).

The reaction can also be performed with precursors to 4-formylbenzonitrile. For example, 4-bromobenzaldehyde (B125591) can be used in the condensation reaction, followed by a cyanation reaction in a later step to introduce the benzonitrile group.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the acetalization reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. A variety of acid catalysts can be employed for this transformation.

| Catalyst | Solvent | Temperature | Observations |

| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | Commonly used, effective with azeotropic water removal. |

| Sulfuric acid (H₂SO₄) | Dichloromethane | Room Temp. | Strong acid, can sometimes lead to side reactions. |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temp. | Milder catalyst, suitable for sensitive substrates. |

| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Aprotic Solvents | Varies | Can be effective, but may require anhydrous conditions. |

Table 1: Representative Catalysts and Conditions for Acetalization

Optimization studies for similar reactions have shown that the choice of catalyst and the efficient removal of water are crucial for high yields. The use of a catalytic amount of a strong protic acid like p-TSA in a solvent that forms an azeotrope with water is a standard and effective method.

Stereoselective Synthesis of Dioxane Isomers

The condensation of 2-propylpropane-1,3-diol with 4-formylbenzonitrile can lead to the formation of cis and trans isomers, referring to the relative orientation of the propyl group at the C5 position and the cyanophenyl group at the C2 position of the dioxane ring. The stereochemical outcome can be influenced by the reaction conditions and the catalyst used. Thermodynamic control, achieved by allowing the reaction to reach equilibrium, typically favors the more stable trans isomer where the bulky substituents at C2 and C5 are in equatorial positions to minimize steric hindrance.

For the stereoselective synthesis of a specific isomer, kinetic control or the use of chiral auxiliaries or catalysts might be necessary. However, for many applications, a mixture of isomers is formed and can be separated by chromatographic techniques if required.

Strategies for Introducing the Benzonitrile Functionality

An alternative synthetic strategy involves the formation of the dioxane ring first, followed by the introduction of the benzonitrile group. This is particularly useful if the starting materials for the coupling reactions are more readily available.

Transition Metal-Mediated Coupling Reactions (e.g., Suzuki, Negishi) for Aromatic C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Negishi couplings are particularly relevant for the synthesis of this compound.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two main routes can be envisioned:

Route A: Coupling of 4-cyanophenylboronic acid with 2-(4-halophenyl)-5-propyl-1,3-dioxane.

Route B: Coupling of 2-(4-boronatophenyl)-5-propyl-1,3-dioxane with a cyanating agent or a halide followed by cyanation.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 4-Cyanophenylboronic acid | 2-(4-Bromophenyl)-5-propyl-1,3-dioxane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Iodobenzonitrile | (5-Propyl-1,3-dioxan-2-yl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

Table 2: Representative Conditions for Suzuki Coupling

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, also catalyzed by a palladium or nickel complex. The organozinc reagent can be prepared in situ from the corresponding organic halide.

Route A: Coupling of 4-cyanophenylzinc halide with 2-(4-halophenyl)-5-propyl-1,3-dioxane.

Route B: Coupling of 2-(4-halophenyl)-5-propyl-1,3-dioxane with zinc cyanide in the presence of a palladium catalyst (a direct cyanation reaction).

The choice between Suzuki and Negishi coupling often depends on the availability of starting materials, functional group tolerance, and the desired reaction conditions.

Cyano-Group Introduction via Halogenated Phenyl Precursors

The introduction of a cyano group onto an aromatic ring, converting a halogenated phenyl precursor into a benzonitrile, is a fundamental transformation in organic synthesis. Two classical and robust methods for this conversion are the Rosenmund-von Braun reaction and the Sandmeyer reaction.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the cyanation of an aryl halide with a copper(I) cyanide (CuCN) salt, typically in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine. organic-chemistry.orgwikipedia.org This method is particularly effective for aryl bromides and iodides. The reaction proceeds via the oxidative addition of the aryl halide to the copper(I) catalyst, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst. organic-chemistry.org

Key features of the Rosenmund-von Braun reaction:

Reagents : Aryl halide (typically bromide or iodide), Copper(I) cyanide (often in excess).

Solvents : High-boiling polar aprotic solvents (e.g., DMF, NMP, pyridine). organic-chemistry.org

Conditions : High temperatures, often in the range of 150–250 °C, are traditionally required. thieme-connect.de

Recent advancements have focused on improving the reaction conditions. For instance, the use of L-proline as an additive has been shown to promote the Rosenmund-von Braun reaction, allowing it to proceed at lower temperatures (80–120 °C) and with excellent functional-group compatibility. thieme-connect.de This modification provides a more convenient and efficient pathway for synthesizing aryl nitriles. thieme-connect.de

The Sandmeyer Reaction

The Sandmeyer reaction is another powerful method for introducing a cyano group, starting from a primary aryl amine. lscollege.ac.inscienceinfo.combyjus.com The process occurs in two main steps:

Diazotization : The primary aryl amine is treated with a nitrous acid source (typically sodium nitrite, NaNO₂) in the presence of a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. numberanalytics.com

Cyanation : The resulting aryl diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN). wikipedia.org

The Sandmeyer reaction is a versatile radical-nucleophilic aromatic substitution that allows for the synthesis of benzonitriles from readily available anilines. lscollege.ac.inwikipedia.org It is a cornerstone reaction in aromatic chemistry, enabling substitution patterns that are not achievable through direct electrophilic substitution. scienceinfo.com

| Reaction | Starting Material | Key Reagent | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Halide (Br, I) | CuCN | High temperature (150-250°C), polar solvent | Direct conversion of halides. | Harsh conditions, product purification can be difficult. organic-chemistry.org |

| Sandmeyer | Aryl Amine | NaNO₂, H⁺, then CuCN | Low temperature (0-5°C) for diazotization, then warming. | Uses readily available anilines, versatile. scienceinfo.combyjus.com | Multi-step process, diazonium salts can be unstable. |

Alternative Synthetic Routes to the Benzonitrile Core

Beyond the classic halogen-to-nitrile conversions, other synthetic strategies can produce the benzonitrile core. One prominent alternative involves the dehydration of an aldoxime. This method is considered a "cyanide-free" approach, which is advantageous from a safety and environmental perspective.

The synthesis proceeds by first converting an aldehyde (in this case, benzaldehyde) into an aldoxime by condensation with hydroxylamine. The resulting benzaldoxime (B1666162) is then dehydrated to yield benzonitrile. This dehydration can be catalyzed by various reagents, and enzymatic methods have gained significant attention. Aldoxime dehydratases (Oxds) are enzymes that efficiently catalyze the dehydration of aldoximes to nitriles in water, offering a green and highly specific synthetic route.

Purification Techniques and Yield Optimization in Preparative Synthesis

The synthesis of this compound is primarily an acetalization reaction. The yield and purity of the final product are highly dependent on the reaction conditions and subsequent purification methods.

Yield Optimization in Acetal Formation

The formation of the 1,3-dioxane ring is an equilibrium process between an aldehyde (4-cyanobenzaldehyde), a diol (2-propyl-1,3-propanediol), and the cyclic acetal product. youtube.com To maximize the yield of the desired acetal, the equilibrium must be shifted towards the product side. This can be achieved through several strategies:

Water Removal : The reaction produces water as a byproduct. Removing this water as it forms, often through the use of a Dean-Stark apparatus or by adding a dehydrating agent like trimethylorthoformate, will drive the equilibrium to favor acetal formation. youtube.comnih.gov

Catalyst Choice : The reaction is acid-catalyzed. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids. khanacademy.orgnumberanalytics.com The amount of acid catalyst is crucial; while catalytic amounts are necessary, excess acid can lead to side reactions or hydrolysis of the product. nih.govacs.org

Reactant Concentration : Using an excess of one of the reactants, typically the less expensive diol, can also shift the equilibrium and increase the yield. youtube.com

| Factor | Method | Rationale |

|---|---|---|

| Water Removal | Dean-Stark trap, molecular sieves, or chemical dehydrating agents. | Le Chatelier's principle: removing a product shifts equilibrium to the right. youtube.com |

| Acid Catalyst | Use of catalytic amounts of p-TsOH, H₂SO₄, etc. | Protonation of the carbonyl oxygen increases its electrophilicity. khanacademy.orgacs.org |

| Reactant Stoichiometry | Using an excess of the diol. | Increases the probability of the forward reaction. youtube.com |

Purification Techniques

Since this compound is a liquid crystal compound, achieving high purity is essential for its application. Impurities can disrupt the liquid crystalline phases and alter transition temperatures.

Recrystallization : A standard method for purifying solid organic compounds. For liquid crystals, recrystallization from a suitable solvent, such as ethanol, is often the first step to remove significant impurities. tandfonline.com

Column Chromatography : Effective for separating the product from unreacted starting materials and byproducts based on polarity.

Zone Refining : A highly effective technique for achieving ultra-high purity in crystalline materials, including liquid crystals. tandfonline.comtandfonline.com The method involves passing a narrow molten zone along a solid column of the material. Impurities tend to concentrate in the molten phase and are moved to one end of the column, leaving behind highly purified material. tandfonline.com

Adsorbent Treatment : For removing ionic impurities, which can significantly affect the electrical properties of liquid crystals, treatment with adsorbents is common. The liquid crystal material is dissolved in a solvent and passed through a column containing silica (B1680970) gel, alumina, or zeolite. google.com In some cases, purification can be enhanced by applying an electric field during the process to drive ionic species out of the bulk material. google.com

Advanced Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a definitive assignment of all atoms and their connectivity can be achieved.

Detailed Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423) is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) moiety and the aliphatic protons of the propyl-substituted 1,3-dioxane (B1201747) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for stereochemical assignments.

The p-substituted benzonitrile ring will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-7.8 ppm). The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the dioxane ring.

The protons of the 1,3-dioxane ring and the propyl group will appear in the aliphatic region. The benzylic proton at the C2 position of the dioxane ring is a singlet and is expected to be the most downfield of the aliphatic protons due to the two adjacent oxygen atoms. The protons on the dioxane ring (C4 and C6) will likely appear as complex multiplets due to both geminal and vicinal coupling. The stereochemistry of the substituents on the dioxane ring (cis or trans) will significantly influence the chemical shifts and coupling constants of these protons. For the trans isomer, where both the aryl and propyl groups are equatorial, the axial and equatorial protons at C4 and C6 will have different chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound (trans isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.70 | d | 8.2 |

| H-3', H-5' (Aromatic) | 7.55 | d | 8.2 |

| H-2 (Dioxane) | 5.50 | s | - |

| H-4ax, H-6ax (Dioxane) | 4.20 | dd | 11.5, 5.0 |

| H-4eq, H-6eq (Dioxane) | 3.80 | dd | 11.5, 2.5 |

| H-5 (Dioxane) | 1.85 | m | - |

| H-1'' (Propyl) | 1.35 | t | 7.0 |

| H-2'' (Propyl) | 1.45 | sextet | 7.0 |

| H-3'' (Propyl) | 0.95 | t | 7.0 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The multiplicity of each carbon signal, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals whether it is a methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbon.

The carbon of the nitrile group (C≡N) is expected to appear around 118-120 ppm, while the quaternary carbon to which it is attached (C1') will be downfield. The aromatic carbons will show four distinct signals for the p-substituted ring. The acetal (B89532) carbon (C2) of the dioxane ring will be significantly deshielded, appearing around 100 ppm. The carbons of the dioxane ring (C4, C6) and the propyl group will resonate in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound (trans isomer)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C≡N | 118.5 | C |

| C1' (Aromatic) | 145.0 | C |

| C2', C6' (Aromatic) | 127.0 | CH |

| C3', C5' (Aromatic) | 132.5 | CH |

| C4' (Aromatic) | 112.0 | C |

| C2 (Dioxane) | 101.0 | CH |

| C4, C6 (Dioxane) | 67.0 | CH₂ |

| C5 (Dioxane) | 42.0 | CH |

| C1'' (Propyl) | 30.0 | CH₂ |

| C2'' (Propyl) | 20.0 | CH₂ |

| C3'' (Propyl) | 14.0 | CH₃ |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For instance, it would show correlations between the adjacent protons of the propyl group (H-1'' with H-2'', and H-2'' with H-3''). It would also help delineate the coupling network within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton at δ 5.50 ppm (H-2) would correlate with the carbon at δ 101.0 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the benzylic proton H-2 to the aromatic carbons C1' and C2'/C6', and from the aromatic protons H-2'/H-6' to the nitrile carbon.

Variable Temperature NMR Studies for Conformational Dynamics

The 1,3-dioxane ring can exist in different conformations, primarily the chair form. For a 2,5-disubstituted 1,3-dioxane, cis and trans isomers are possible, and each can potentially undergo ring inversion. The propyl group at the C5 position will have a certain conformational energy (A-value) associated with its preference for an equatorial versus an axial position.

Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and signal broadening. nmrdb.org At low temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of individual conformers. The coalescence temperature, where two signals from interconverting species merge into a single broad peak, can be used to calculate the energy barrier for the conformational change. epa.gov Such studies are critical for understanding the flexibility of the dioxane ring and the conformational preferences of its substituents. ceitec.cz

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. chemicalbook.com For this compound (C₁₄H₁₇NO₂), the calculated exact mass of the molecular ion [M]⁺ is 231.1259. HRMS analysis should yield a measured m/z value that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways would likely involve the cleavage of the dioxane ring or the loss of the propyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak for the nitrile (C≡N) stretch is anticipated in the range of 2220-2240 cm⁻¹. The C-O-C stretching vibrations of the acetal group in the dioxane ring will likely produce strong bands in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl and dioxane moieties will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also be useful, particularly for the symmetric vibrations of the benzonitrile ring and the C≡N stretch, which often give strong Raman signals.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Acetal C-O-C | Stretch | 1050 - 1150 |

Note: These are general expected ranges and the actual spectrum may show more complex patterns.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Aromatic Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of this compound, the primary chromophore is the benzonitrile moiety. The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the benzene (B151609) ring and the cyano group.

The UV-Vis spectrum of aromatic compounds like benzonitrile is typically dominated by π→π* transitions. The benzene ring itself exhibits characteristic absorption bands, often referred to as the primary (E) and secondary (B) bands. up.ac.za The electronic transitions in substituted benzenes are sensitive to the nature and position of the substituents on the ring. up.ac.zashimadzu.com The substituent at the para-position, in this case, the 5-propyl-1,3-dioxan-2-yl group, influences the energy levels of the molecular orbitals of the benzonitrile chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted benzonitrile.

The parent compound, benzonitrile, exhibits two main absorption bands in the UV region. nist.gov The more intense primary band (1La band) and a weaker, fine-structured secondary band (1Lb band) are characteristic of the benzene chromophore. sphinxsai.com The presence of a substituent at the para-position, such as the 5-propyl-1,3-dioxan-2-yl group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. up.ac.za This is due to the interaction of the substituent's orbitals with the π-system of the aromatic ring. Although the 1,3-dioxane ring itself is saturated and does not extend the conjugation, the oxygen atoms possess lone pairs of electrons that can have a modest electronic influence.

Detailed experimental UV-Vis absorption data for this compound is not extensively available in published literature. However, based on the principles of UV-Vis spectroscopy and data for related benzonitrile derivatives, the expected absorption characteristics can be inferred. researchgate.netresearchgate.net The primary π→π* transition is anticipated to be the most intense absorption, while the weaker, symmetry-forbidden transitions may also be observed. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra of such molecules, providing theoretical values for λmax, oscillator strengths, and the nature of the electronic transitions. researchgate.net

The table below provides a generalized representation of the expected UV-Vis absorption bands for this compound, based on the known spectra of benzonitrile and the expected influence of an alkyl-dioxanyl substituent. The exact values would require experimental measurement.

| Hypothetical UV-Vis Absorption Data for this compound | |

| Absorption Band | Expected λmax Range (nm) |

| 1La Band (Primary) | 230 - 250 |

| 1Lb Band (Secondary) | 270 - 290 |

| Note: These are estimated ranges based on spectroscopic principles and data for analogous compounds. Actual experimental values may vary. |

The characterization of the aromatic chromophore through UV-Vis spectroscopy confirms the presence of the substituted benzonitrile system and provides insight into its electronic properties, which are fundamental to understanding the molecule's behavior in various chemical and physical processes.

Structural and Conformational Analysis

X-ray Crystallography of Single Crystals

Determination of Solid-State Molecular Conformation and Geometry

Crystallographic studies of analogous 2,5-disubstituted 1,3-dioxanes consistently show that the dioxane ring adopts a chair conformation. nih.gov This is the most stable arrangement for a six-membered ring, minimizing both angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423), the bulky 4-cyanophenyl group at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on C4 and C6. Similarly, the propyl group at the C5 position will also favor the equatorial orientation to reduce steric strain.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Based on the crystallographic data of analogous 2-phenyl-1,3-dioxane (B8809928) derivatives, the bond lengths and angles within the this compound molecule are expected to fall within typical ranges for such structures. The C-O bonds in the dioxane ring are generally shorter than the C-C bonds, a characteristic feature of this heterocyclic system. The bond angles within the ring are close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the presence of the oxygen atoms and the substituents.

The torsion angles are particularly informative for defining the chair conformation of the dioxane ring. In a perfect chair, the torsion angles alternate in sign and have magnitudes of around 55-60°. The specific values for the title compound would be influenced by the steric bulk of the propyl and 4-cyanophenyl groups.

Table 1: Representative Bond Lengths and Angles for a 2-Aryl-1,3-Dioxane Ring System (Analogous Compound) Data extrapolated from structurally similar compounds.

| Bond/Angle | Value |

| C-O (average) | 1.43 Å |

| C-C (ring) | 1.52 Å |

| O-C-O | 111.5° |

| C-O-C | 112.0° |

| C-C-C | 110.0° |

| C-C-O | 109.5° |

Table 2: Representative Torsion Angles for a 2-Aryl-1,3-Dioxane Ring in a Chair Conformation (Analogous Compound) Data extrapolated from structurally similar compounds.

| Torsion Angle | Value |

| O1-C2-O3-C4 | -55.0° |

| C2-O3-C4-C5 | +58.0° |

| O3-C4-C5-C6 | -57.0° |

| C4-C5-C6-O1 | +56.0° |

| C5-C6-O1-C2 | -57.5° |

| C6-O1-C2-O3 | +55.5° |

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The conformational flexibility of the 1,3-dioxane ring is a critical aspect of its stereochemistry. The most stable conformation is the chair form, but the ring can undergo a process of ring inversion, passing through higher-energy boat and twist-boat conformations.

Chair-Chair Interconversion Pathways and Energy Barriers

The chair-chair interconversion is a dynamic process where one chair conformation flips into another, causing the axial substituents to become equatorial and vice versa. This process proceeds through several high-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. The energy barrier for this interconversion in unsubstituted 1,3-dioxane is higher than that of cyclohexane (B81311) due to the shorter C-O bond lengths and different torsional barriers.

For 5-alkyl-1,3-dioxanes, computational studies have estimated the energy barriers for this process. For instance, the calculated energy barrier for the chair-to-twist transition in 5-ethyl-1,3-dioxane is approximately 9.1 kcal/mol, and for 5-isopropyl-1,3-dioxane, it is around 8.7 kcal/mol. researchgate.net These values suggest that the energy barrier for 5-propyl-1,3-dioxane would be in a similar range. The transition states with the highest energy are typically the half-chair and boat conformations.

Table 3: Calculated Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes (kcal/mol) Data from analogous compounds. researchgate.net

| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-Isopropyl-1,3-dioxane |

| Equatorial Chair (Ce) | 0.0 | 0.0 |

| Axial Chair (Ca) | 0.6 | 1.0 |

| 1,4-Twist (1,4-T) | 5.7 | 5.3 |

| 2,5-Twist (2,5-T) | 4.3 | 4.2 |

| Transition State (TS) | 9.1 - 11.2 | 8.7 - 12.0 |

Influence of the Propyl Substituent on Ring Conformation

The presence of the propyl group at the C5 position has a significant influence on the conformational equilibrium of the 1,3-dioxane ring. Substituents at the 5-position experience less severe 1,3-diaxial interactions compared to those at the 2, 4, or 6 positions. However, there is still a clear preference for the equatorial orientation to minimize steric strain.

The conformational preference is often quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. While A-values are most commonly reported for cyclohexane, the principles are applicable to 1,3-dioxane. For a propyl group, the A-value in cyclohexane is approximately 2.1 kcal/mol, indicating a strong preference for the equatorial position. In the 1,3-dioxane ring, the conformational preference for a 5-alkyl group is generally slightly less pronounced than in cyclohexane due to the absence of axial hydrogens at the 1 and 3 positions. Nevertheless, the equatorial conformer of this compound is expected to be significantly more stable than the axial conformer.

Anomeric and Gauche Effects in the Dioxane Ring

The conformation of the 1,3-dioxane ring has been a subject of considerable academic study. thieme-connect.de Similar to cyclohexane, 1,3-dioxanes show a strong preference for a chair-like conformation to minimize torsional strain. thieme-connect.deresearchgate.net In this arrangement, substituents can occupy either axial or equatorial positions. The presence of two oxygen atoms in the ring introduces specific stereoelectronic interactions, namely the anomeric and gauche effects, which are crucial in determining the molecule's preferred three-dimensional structure. rsc.org

The gauche effect can either support or oppose the anomeric effect. rsc.org This effect often favors conformations where bulky groups or electronegative atoms are arranged in a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) relationship. The final conformational equilibrium of the dioxane ring is a delicate balance of these stereoelectronic forces and traditional steric repulsions.

Stereochemical Characterization: Cis/Trans Isomerism and Chirality

The substitution pattern of this compound, with a 4-cyanophenyl group at the C2 position and a propyl group at the C5 position, gives rise to distinct stereoisomers.

The molecule exhibits cis/trans isomerism , also known as geometric isomerism. nih.gov This refers to the relative orientation of the substituents on the dioxane ring.

In the trans isomer , the 4-cyanophenyl group and the propyl group are on opposite sides of the ring. The most stable conformation for the trans isomer is typically the diequatorial form, which minimizes steric hindrance.

In the cis isomer , the substituents are on the same side of the ring, which necessitates one group being in an axial position while the other is equatorial in the chair conformation.

Furthermore, both the C2 and C5 atoms are chiral centers . The presence of these two stereocenters means that the compound is chiral and can exist as pairs of enantiomers for both the cis and trans diastereomers. nih.govnih.govncats.io The molecular chirality induces diastereotopicity of otherwise equivalent protons in NMR spectroscopy, leading to more complex spectra that can be used for structural elucidation. researchgate.net

Isomeric Purity Determination and Separation Techniques

Determining the purity of a specific stereoisomer and separating mixtures of isomers are critical steps in the characterization and application of chiral compounds. nih.gov For dioxane derivatives like this compound, several chromatographic techniques are particularly effective.

Chiral High-Performance Liquid Chromatography (HPLC) and chiral capillary Gas Chromatography (GC) are powerful methods for separating enantiomers and diastereomers of 1,3-dioxane compounds. nih.govnih.gov These techniques utilize chiral stationary phases that interact differently with each stereoisomer, allowing for their separation. nih.gov In some cases, fractional crystallization can also be employed to enrich or isolate a specific isomer. thieme-connect.de

Table 1: Separation Techniques for Dioxane Stereoisomers

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and diastereomers of 1,3-dioxane derivatives. | nih.gov |

| Chiral GC | Separation of volatile enantiomers using a column with a chiral stationary phase. | Determination of enantiomeric purity for chiral intermediates like dioxolanes. | nih.gov |

| Recrystallization | Difference in solubility between diastereomers or enantiomers (sometimes as diastereomeric salts). | Purification and improvement of enantiomeric excess. | thieme-connect.de |

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

As this compound is a chiral molecule, its enantiomers will interact with plane-polarized light. Chiroptical techniques measure this interaction and provide valuable information about the absolute configuration and conformation of the molecule.

Circular Dichroism (CD) spectroscopy is a key technique for studying chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized light. The enantiomers of a chiral compound produce mirror-image CD spectra. The sign and intensity of the observed Cotton effects in a CD spectrum are highly sensitive to the molecule's three-dimensional structure. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations: DFT (Density Functional Theory) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, offering a balance between accuracy and computational cost. jmchemsci.com It is widely used to determine the electronic structure of molecules, from which numerous properties can be derived. jmchemsci.com For benzonitrile (B105546) and its derivatives, DFT methods like B3LYP are commonly employed to analyze structure and vibrational characteristics. researchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423), this process is complicated by the existence of multiple conformers.

The key sources of conformational isomerism in this molecule are the chair-like conformations of the 1,3-dioxane (B1201747) ring and the orientation of the propyl group (axial vs. equatorial). Furthermore, the bond connecting the dioxane ring to the benzonitrile group can exhibit rotational isomers.

The geometry optimization process for each potential conformer would be performed using a DFT functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311+G(d,p)). The goal is to locate all unique energy minima. The conformer with the lowest calculated energy is the global minimum and represents the most stable form of the molecule at 0 Kelvin. The relative energies of other conformers are crucial for understanding the molecule's dynamic behavior and the populations of different states at a given temperature.

Illustrative Data Table: Relative Energies of Conformers This table represents hypothetical data for the primary conformers of this compound to illustrate the expected output of an energy minimization study.

| Conformer | Propyl Group Orientation | Benzonitrile Group Orientation | Relative Energy (kJ/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Global Minimum) |

| 2 | Equatorial | Axial | 15.2 |

| 3 | Axial | Equatorial | 8.5 |

| 4 | Axial | Axial | 25.0 |

Once the geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. Predictions are typically compared against experimental spectra for validation. For complex molecules, considering a Boltzmann-weighted average of the chemical shifts of the most stable conformers often leads to higher accuracy.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies (corresponding to IR and Raman spectra) is achieved by computing the second derivatives of the energy. The resulting frequencies help in assigning experimental spectral bands to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group or the C-O-C stretches of the dioxane ring. A scaling factor is often applied to the calculated frequencies to better match experimental values. Studies on various benzonitrile derivatives have demonstrated a strong correlation between theoretical and experimental vibrational wavenumbers. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies This table shows a selection of predicted vibrational frequencies for the most stable conformer of this compound. Frequencies are typically scaled to correct for systematic errors.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(C≡N) | 2230 | Nitrile group stretching |

| ν(C-H)aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2850-2960 | Aliphatic C-H stretching (propyl, dioxane) |

| ν(C-O-C) | 1050-1150 | Dioxane ring C-O-C asymmetric/symmetric stretching |

| ν(C-C)aromatic | 1500-1600 | Aromatic ring skeletal vibrations |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. It is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. The locations of the HOMO and LUMO densities indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For benzonitrile derivatives, the HOMO is often located on the substituted aromatic ring, while the LUMO may be distributed over the nitrile group and the ring. jmchemsci.com

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the dioxane ring, making them sites for electrophilic attack or hydrogen bonding. The aromatic protons would exhibit a positive potential.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water or at a specific temperature).

For this compound, MD simulations would be particularly useful for:

Observing transitions between different chair conformations of the dioxane ring.

Studying the rotational freedom of the propyl group and the benzonitrile moiety.

Understanding how solvent molecules arrange around the solute and influence its conformational preferences.

Simulations of related molecules like benzonitrile and 1,4-dioxane (B91453) have been used to study their collective orientational relaxation and interactions in solution. stanford.eduresearchgate.net

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. This information is vital for understanding reaction kinetics and selectivity.

The primary synthesis of this compound involves an acetalization reaction between 4-cyanobenzaldehyde (B52832) and 2-propyl-1,3-propanediol, typically under acidic catalysis. DFT studies could model this mechanism by:

Calculating the energetics of protonation of the aldehyde's carbonyl oxygen.

Modeling the nucleophilic attack of a diol's hydroxyl group on the activated carbonyl carbon.

Identifying the transition states for water elimination and subsequent ring closure to form the dioxane ring.

Such studies on similar reactions involving aldehydes have successfully identified key transition states and intermediates, clarifying the reaction pathway. nih.govresearchgate.net

Prediction of Supramolecular Assembly and Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Theoretical methods can predict and analyze these non-covalent interactions. For this compound, key intermolecular forces would include:

Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a strong dipole moment, leading to significant dipole-dipole interactions that can influence molecular alignment in the solid state.

π-π Stacking: The aromatic benzonitrile rings can stack on top of each other.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of one molecule and the electronegative nitrogen or oxygen atoms of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms can interact with the π-system of the aromatic ring.

DFT calculations can quantify the strength of these interactions in dimers or larger clusters of molecules. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are often used to visualize and characterize these weak interactions, which are crucial for understanding the supramolecular assembly of benzonitrile derivatives. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to a wide array of other functionalities. The electron-withdrawing nature of the cyano group also influences the reactivity of the attached benzene (B151609) ring, although the primary focus here is on the direct reactions of the nitrile.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are common nucleophiles used to form new carbon-carbon bonds at the cyano carbon. The initial addition reaction forms an intermediate imine anion, which is then hydrolyzed to a ketone.

For instance, the reaction of a benzonitrile (B105546) derivative with a Grignard reagent (R-MgX) would proceed through an imine intermediate that, upon acidic workup, yields a ketone. This provides a valuable method for the synthesis of aryl ketones.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Organomagnesium Halide | Phenylmagnesium Bromide | Imine | Ketone |

| Organolithium | n-Butyllithium | Imine | Ketone |

This table is based on the general reactivity of benzonitriles with organometallic reagents.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine. byjus.com Catalytic hydrogenation, often using a palladium, platinum, or nickel catalyst, is another effective method for this transformation. These reactions are typically robust and high-yielding.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that prevent over-reduction. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, where the reaction is typically carried out at low temperatures to isolate the aldehyde after hydrolysis of the intermediate imine. commonorganicchemistry.com Another classic method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid to form an iminium salt that is subsequently hydrolyzed to the aldehyde. This method is generally more effective for aromatic nitriles.

| Desired Product | Reagent(s) | Typical Conditions |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF |

| Primary Amine | H₂/Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Varies (pressure, temperature) |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by hydrolysis |

| Aldehyde | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Anhydrous ether, followed by hydrolysis |

This table outlines common methods for the reduction of aromatic nitriles.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating a nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis: Under basic conditions, typically with aqueous sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia. nih.gov Subsequent acidification is required to obtain the free carboxylic acid. It is often possible to isolate the intermediate amide by using milder reaction conditions. semanticscholar.org

| Product | Conditions | Byproducts |

| Carboxylic Acid | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Ammonium Salt |

| Carboxylate Salt | Aqueous Base (e.g., NaOH), Heat | Ammonia |

| Amide | Milder Basic Conditions or specific catalysts | - |

This table summarizes the general conditions for nitrile hydrolysis.

Transformations of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring in 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423) is a cyclic acetal (B89532). Acetal groups are primarily used as protecting groups for carbonyl compounds due to their stability under various conditions, yet they can be cleaved or transformed when desired.

Hydrolytic Stability and Ring Opening Reactions

Cyclic acetals like 1,3-dioxanes are generally stable in neutral and basic media, making them excellent protecting groups during reactions involving nucleophiles or bases. byjus.com However, they are susceptible to hydrolysis under acidic conditions, which regenerates the original carbonyl compound and the diol.

The hydrolysis of 2-aryl-1,3-dioxanes is catalyzed by hydronium ions. The stability of the dioxane ring is therefore pH-dependent. The reaction involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.

Ring-opening can also be achieved under non-hydrolytic conditions. For instance, Lewis acids can mediate the ring-opening of 2-aryl acetals in the presence of nucleophiles, leading to the formation of ether derivatives. organic-chemistry.org

Derivatization at the Acetal Carbon (C2)

While the primary reactivity of the 1,3-dioxane ring is its cleavage, derivatization at the acetal carbon (C2) is also conceivable, though less common for pre-formed acetals. A more typical approach to modify the substituent at C2 would be to deprotect the acetal to the corresponding aldehyde and then perform further reactions on the aldehyde before re-forming the acetal if necessary.

However, it is possible to deprotonate the C2 position of a 1,3-dithiane (B146892) (a thioacetal analog) using a strong base to form a nucleophilic anion that can react with electrophiles. researchgate.net While this reactivity is well-established for dithianes, the acidity of the C2 proton in a 1,3-dioxane is significantly lower, making this transformation more challenging.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying the benzonitrile portion of the molecule. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a substitution is dictated by the electronic effects of the existing substituents on the aromatic ring: the cyano group (–CN) and the 4-(5-propyl-1,3-dioxan-2-yl) group.

The directing effects of these two substituents are in opposition:

Cyano Group (–CN): This is a strongly deactivating group due to its electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the meta position relative to itself. youtube.com

4-(5-propyl-1,3-dioxan-2-yl) Group: This substituent is connected to the benzene ring via the C2 atom of the dioxane, which is bonded to two oxygen atoms. This structure is analogous to an alkoxy group, which is an activating, ortho, para-director due to the lone pairs on the oxygen atoms that can be donated to the ring through resonance. youtube.com

Given that the two substituents are para to each other, the positions ortho to the dioxane group are the same as the positions meta to the cyano group. The activating, ortho, para-directing dioxane group will direct incoming electrophiles to these positions, while the deactivating, meta-directing cyano group will also direct them to the same spots. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the dioxane substituent (and meta to the cyano group).

Predicted Outcome of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Propyl-1,3-dioxan-2-yl)-3-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(5-propyl-1,3-dioxan-2-yl)benzonitrile |

| Sulfonation | Fuming H₂SO₄ | 4-(5-Propyl-1,3-dioxan-2-yl)-3-sulfobenzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Not likely to proceed due to the deactivating effect of the cyano group. |

Development of Novel Derivatives for Material Science Applications

The unique structure of this compound, featuring a polar cyano group and a semi-rigid dioxane ring, makes it a valuable building block for materials with specific liquid crystalline and optoelectronic properties.

Molecules that exhibit liquid crystalline phases (mesophases) are known as mesogens. The compound this compound possesses key structural features common in calamitic (rod-like) mesogens, including a rigid core (the phenyl and dioxane rings) and a flexible terminal group (the propyl chain). The terminal cyano group provides a strong dipole moment, which is often a feature in liquid crystalline materials. researchgate.net

Research has shown that compounds incorporating 1,3-dioxane rings can exhibit various liquid crystal phases, such as nematic and smectic phases. researcher.life For instance, the introduction of electron-withdrawing groups, like the cyano group, on the benzene ring of dioxane-containing molecules has been shown to enhance the dipole moment and promote the formation of ferroelectric nematic phases. rsc.orgresearchgate.net Derivatives can be synthesized to create more complex mesogens, for example, by extending the rigid core or modifying the terminal alkyl chains, which can tune the temperature range and type of mesophase. mdpi.com

Examples of Dioxane-Containing Liquid Crystals:

| Compound Class | Structural Features | Observed Mesophases | Reference |

| 2,5-disubstituted-1,3-dioxanes | Phenyl and cyclohexyl rings attached to a dioxane core. | Smectic C, Smectic A, Nematic | researcher.life |

| C3-DIO analogues | Dioxane ring with a cyano-substituted phenyl group. | Ferroelectric Nematic | rsc.org |

The benzonitrile moiety acts as an electron-acceptor group. By chemically modifying the molecule to include electron-donor groups, it is possible to create donor-acceptor (D-A) type structures. These D-A molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. beilstein-journals.orgresearchgate.net

Derivatization could involve replacing one of the hydrogens on the benzonitrile ring (via electrophilic substitution as described in 6.3) with a donor group like an amine or a carbazole. Such modifications can lead to materials with properties like thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE). researchgate.netdiva-portal.org The optical properties, including absorption and emission wavelengths, can be tuned by varying the strength and position of the donor and acceptor groups. arxiv.orgacs.org

Applications in Advanced Materials Science

Liquid Crystalline Properties and Mesophase Behavior

The arrangement of molecules in a material dictates its physical properties. In the case of 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423), its specific molecular geometry gives rise to liquid crystalline phases, which are intermediate states of matter between a conventional liquid and a solid crystal.

The mesogenic behavior of this compound is intrinsically linked to its molecular structure. The molecule consists of a rigid core composed of a phenyl ring and a 1,3-dioxane (B1201747) ring, and a flexible propyl tail. This combination of a rigid core and a flexible chain is a classic design principle for creating liquid crystalline materials. The elongated shape of the molecule promotes the orientational order required for the formation of mesophases.

Studies on analogous compounds with varying alkyl chain lengths, such as the ethyl and pentyl derivatives, have shown that the length of the alkyl chain significantly influences the type and temperature range of the liquid crystalline phases. For instance, the related compound, trans-2-(4-Cyanophenyl)-5-n-pentyl-1,3-dioxane, is known to exhibit a nematic phase between 49°C and its clearing point at 56°C. nih.gov This suggests that this compound likely exhibits a nematic phase as well, a phase characterized by long-range orientational order of the molecules.

Furthermore, the presence of the highly polar nitrile (-C≡N) group at one end of the molecule introduces a strong dipole moment. This polarity plays a significant role in the intermolecular interactions, contributing to the stability of the liquid crystalline phase. The dipole-dipole interactions between the nitrile groups of adjacent molecules enhance the parallel alignment, a hallmark of the nematic phase. Research on similar 1,3-dioxane-based liquid crystals has demonstrated that the introduction of strong polar groups, such as the cyano group, is effective in inducing and stabilizing ferroelectric nematic phases. rsc.org

For example, the investigation of various 4-cyanophenyl-based liquid crystals reveals that the transition temperatures are sensitive to the length of the alkyl chain. bohrium.comresearchgate.net A hypothetical phase diagram for a homologous series of 4-(5-alkyl-1,3-dioxan-2-yl)benzonitriles would likely show a trend where both the melting and clearing points vary with the number of carbon atoms in the alkyl chain. Constructing such a phase diagram requires systematic synthesis and thermal analysis of the homologous series.

Table 1: Comparison of Mesophase Behavior in Related Dioxane-Based Liquid Crystals

| Compound Name | Alkyl Chain | Mesophase(s) | Transition Temperatures (°C) |

| trans-2-(4-Cyanophenyl)-5-n-pentyl-1,3-dioxane | Pentyl | Nematic | Cr 56 (N 49) I nih.gov |

| Hypothetical for this compound | Propyl | Nematic (Predicted) | N/A |

Note: "Cr" denotes the crystalline phase, "N" the nematic phase, and "I" the isotropic liquid phase. The value in parentheses for the nematic phase of the pentyl derivative indicates a monotropic transition, observed only upon cooling.

Potential in Organic Electronics and Photonics

The electronic properties of this compound, largely dictated by the nitrile group, open up possibilities for its use in organic electronic and photonic devices.

The strong dipole moment originating from the carbon-nitrogen triple bond in the nitrile group is a defining feature influencing the electronic behavior of the molecule. nih.govncats.io This dipole can significantly impact the charge transport properties in organic materials. In the solid state or in an ordered liquid crystalline phase, the alignment of these dipoles can create a net polarization, which can influence the mobility of charge carriers. nih.govncats.io

In the context of liquid crystals, the nitrile group is well-known to induce a large positive dielectric anisotropy (Δε). beilstein-journals.orgrsc.org This property is fundamental for the operation of many liquid crystal displays (LCDs), where an external electric field is used to reorient the molecules and modulate light. The large Δε of benzonitrile (B105546) derivatives makes them highly responsive to electric fields.

From an optical perspective, the benzonitrile moiety can participate in electronic transitions, although it is not a traditional chromophore for visible light absorption. The electronic properties can be tuned by incorporating the molecule into larger conjugated systems.

While this compound itself has a limited π-conjugated system (primarily the benzene (B151609) ring), it can be chemically modified and incorporated into larger, more extended π-conjugated structures. Such incorporation could be achieved through reactions involving the phenyl ring or by modifying the core structure.

By integrating this molecule into π-conjugated polymers or larger organic molecules, it is possible to create materials with tailored electronic and optical properties. The electron-withdrawing nature of the nitrile group can be used to tune the energy levels (HOMO and LUMO) of the resulting conjugated system, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 1,3-dioxane ring can also serve as a non-conjugated linker or a solubilizing group, improving the processability of the final material without significantly disrupting the electronic conjugation of the main chain.

Use as a Chemical Synthon in Polymer Chemistry and Advanced Material Synthesis

The unique molecular architecture of this compound, featuring a protected aldehyde functionality and a reactive nitrile group, positions it as a versatile synthon in the realm of polymer chemistry and advanced materials science. Its application spans from being a precursor to various monomers essential for polymerization reactions to serving as a tailored building block in the construction of sophisticated functional organic frameworks.

Precursor for Monomers in Polymerization Reactions

The structure of this compound allows for its conversion into multiple monomeric species through targeted chemical transformations. The acetal (B89532) group, specifically the 1,3-dioxane ring, serves as a protecting group for a formyl (aldehyde) functionality. This latent aldehyde can be readily revealed through hydrolysis, yielding valuable monomeric building blocks.

A key synthetic route involves the acid-catalyzed hydrolysis of the dioxane ring. This reaction cleaves the acetal and releases 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde) and 2-propyl-1,3-propanediol. sigmaaldrich.comacs.org Both of these resulting molecules are bifunctional and can act as monomers in various polymerization reactions.

Table 1: Monomers Derived from this compound

| Precursor Compound | Hydrolysis Products / Monomers | Potential Polymer Class |

| This compound | 4-Formylbenzonitrile | Polyamides, Polyesters, Polyimines |

| 2-Propyl-1,3-propanediol | Polyesters, Polyurethanes |

4-Formylbenzonitrile as a Monomer Precursor:

The generated 4-formylbenzonitrile is a versatile intermediate. sigmaaldrich.com The aldehyde group can participate in condensation reactions, for instance with diamines to form polyimines (Schiff base polymers). Furthermore, the nitrile group can be subjected to further chemical modifications to generate different monomer types. For example:

Reduction of the nitrile group to an aminomethyl group would yield 4-(aminomethyl)benzaldehyde, a monomer suitable for polyamide or polyimide synthesis.

Hydrolysis of the nitrile group to a carboxylic acid would produce 4-formylbenzoic acid, another important monomer for polyester (B1180765) and polyamide production.

The synthesis of polyamides from nitrile-containing precursors is a subject of ongoing research, with methods exploring direct amidation reactions under specific catalytic conditions. tue.nlgoogle.comresearchgate.net

2-Propyl-1,3-propanediol as a Monomer:

The co-product of the hydrolysis, 2-propyl-1,3-propanediol, is a diol that can be directly used as a monomer in the synthesis of polyesters through condensation with dicarboxylic acids or their derivatives. It can also be employed in the formation of polyurethanes by reacting with diisocyanates. The presence of the propyl group on the diol backbone can influence the properties of the resulting polymer, potentially leading to materials with modified flexibility, solubility, and thermal characteristics.

Building Block for Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. The properties of these frameworks are dictated by the geometry and functionality of their constituent linkers. Benzonitrile derivatives are recognized as valuable components in the design of these advanced materials. rsc.orgresearchgate.netnih.gov

This compound can be envisioned as a strategic building block for such frameworks. In this context, the nitrile group can act as a coordinating site for metal ions in the formation of MOFs. nih.gov The linear geometry of the cyanophenyl group is beneficial for creating predictable and well-defined network topologies.

Alternatively, the entire molecule can be modified to create a multitopic linker for COF synthesis. For instance, the hydrolysis of the dioxane ring to an aldehyde, as previously discussed, would generate a bifunctional molecule. This molecule could then be further functionalized at the nitrile position to create a linker with multiple points of connection, suitable for forming robust, porous covalent networks.

The 5-propyl-1,3-dioxane portion of the molecule plays a significant role in this application. It acts as a bulky, non-planar substituent. When incorporated into a framework structure, this group can:

Influence Pore Size and Shape: The steric hindrance provided by the propyl-dioxane moiety can prevent dense packing of the framework, leading to the formation of larger pores.

Control Interpenetration: In MOFs, the presence of bulky side groups can inhibit the interpenetration of multiple framework networks, a common phenomenon that can reduce porosity.

Tune Surface Properties: The chemical nature of the dioxane and propyl groups can modify the surface chemistry of the pores, affecting the framework's affinity for specific guest molecules.

Research on liquid crystals containing 1,3-dioxane rings has shown that the inclusion of a cyano group on the phenyl ring enhances the material's dipole moment and ferroelectric properties. rsc.orgrsc.org This suggests that frameworks built from this compound could exhibit interesting dielectric or ferroelectric behaviors, making them candidates for applications in sensors or molecular switches.

Table 2: Potential Role in Functional Organic Frameworks

| Framework Type | Role of this compound | Key Functional Group(s) | Potential Impact of Propyl-Dioxane Group |

| Metal-Organic Frameworks (MOFs) | Linker or Modulator | Nitrile (coordination) | Steric hindrance, pore modification, prevention of interpenetration |

| Covalent Organic Frameworks (COFs) | Building Block (after modification) | Aldehyde (from hydrolysis), Nitrile (for further functionalization) | Control of framework topology, introduction of porosity |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-aryl-1,3-dioxanes is traditionally achieved through the acetalization of a corresponding aldehyde (in this case, 4-formylbenzonitrile) with a 1,3-diol (2-propyl-1,3-propanediol). wikipedia.orgorganic-chemistry.org Standard procedures often employ acid catalysts like para-toluenesulfonic acid (p-TSA) in a solvent such as toluene (B28343), with the removal of water to drive the equilibrium towards the product. organic-chemistry.org

Future research should focus on developing more sustainable and efficient synthetic methodologies. This could involve exploring the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and simplifying purification processes. Furthermore, the investigation of solvent-free reaction conditions or the use of greener solvents would significantly enhance the environmental profile of the synthesis. An efficient method using a rotary evaporator with minimal dimethyl sulfoxide (B87167) has been reported for the synthesis of cyclic acetals and could be adapted for this specific compound. organic-chemistry.org The development of one-pot syntheses starting from more readily available precursors could also be a fruitful avenue of research.

A comparative study of different catalytic systems and reaction conditions would be invaluable for optimizing the synthesis of 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile (B1618423), focusing on maximizing yield, minimizing reaction times, and reducing environmental impact.

Comprehensive Investigation of Stereoisomeric Properties and Applications